![molecular formula C22H32N2O2 B5671256 {(3R*,4R*)-4-(1-azepanylmethyl)-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5671256.png)
{(3R*,4R*)-4-(1-azepanylmethyl)-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, including enamine alkylation, dehydrating condensation, and subsequent elimination reactions. These processes yield compounds with aromatic characteristics and diatropic pi-systems, as evidenced by their NMR spectra and electrochemical properties (Mitsumoto & Nitta, 2004).
Molecular Structure Analysis
Crystallographic studies reveal that related molecules can exhibit fused tetracyclic systems, with rings adopting envelope and chair conformations. The orientation of substituents, such as carboxylate groups, significantly influences the overall molecular structure, as detailed in crystallographic studies (Toze et al., 2015).
Chemical Reactions and Properties
Compounds with similar structures have been shown to participate in autorecycling oxidation of amines and alcohols under specific conditions, demonstrating significant chemical reactivity. This reactivity is enhanced under photoirradiation, suggesting potential applications in chemical synthesis (Mitsumoto & Nitta, 2004).
Physical Properties Analysis
The physical properties of such compounds are closely tied to their molecular structure, with X-ray crystallography providing insights into their conformational characteristics. For instance, the arrangement of rings and the presence of hydrogen-bonding interactions significantly affect their physical form and stability (Toze et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are influenced by the molecular configuration and the electronic environment of the functional groups. The capability of related compounds to undergo oxidation and participate in complex formation with metals highlights their versatile chemical properties and potential for further functionalization (Mitsumoto & Nitta, 2004).
properties
IUPAC Name |
[(3R,4R)-3-(azepan-1-ylmethyl)-4-(hydroxymethyl)pyrrolidin-1-yl]-(1-phenylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c25-17-19-16-24(15-18(19)14-23-12-6-1-2-7-13-23)21(26)22(10-11-22)20-8-4-3-5-9-20/h3-5,8-9,18-19,25H,1-2,6-7,10-17H2/t18-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCUYKNCXSIBSM-RTBURBONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2CN(CC2CO)C(=O)C3(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C(=O)C3(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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